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Foreword

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis
for a multitude of natural products and synthetic compounds with diverse pharmacological
activities.[1][2] From antibacterial to anticancer agents, the privileged nature of this heterocyclic
system makes its derivatives prime candidates for drug discovery and development. This guide
provides a comprehensive technical overview of a specific derivative, 4-Phenyl-1H-quinolin-2-
one (also known as 4-phenylcarbostyril), intended for researchers, medicinal chemists, and
drug development professionals. We will delve into its structure, synthesis, physicochemical
properties, and chemical reactivity, grounding our discussion in established scientific principles
and field-proven insights to provide a self-validating and authoritative resource.

Molecular Structure and Nomenclature

The identity of a compound is fundamentally linked to its structure. For 4-Phenyl-1H-quinolin-2-
one, this is complicated by the phenomenon of tautomerism, which is critical to understanding
its reactivity and biological interactions.

Identification and Tautomerism
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The compound is most accurately identified by its Chemical Abstracts Service (CAS) number
and molecular formula.

e CAS Number: 5855-57-2[3]
e Molecular Formula: C1sH11NOJ[3]

e Synonyms: 4-Phenyl-quinolin-2-ol, 4-phenylcarbostyril, 4-phenyl-1,2-dihydroquinolin-2-
one[3]

This molecule exists in a tautomeric equilibrium between the keto (lactam) form, 4-phenyl-1H-
quinolin-2-one, and the enol (lactim) form, 4-phenyl-quinolin-2-ol. For quinolin-2-ones, the
equilibrium overwhelmingly favors the thermodynamically more stable keto (amide) tautomer in
both solid and solution phases, due to the stability of the cyclic amide and its ability to form
strong intermolecular hydrogen-bonded dimers.[4]

Keto-enol tautomerism of the title compound.

Synthesis and Purification

While various methods exist for quinolinone synthesis, the Conrad-Limpach-Knorr synthesis
provides a reliable and classical approach for preparing 4-substituted-1H-quinolin-2-ones. This
method involves the condensation of an aniline with a [3-ketoester followed by a thermal
cyclization.

Proposed Synthetic Workflow: Conrad-Limpach-Knorr
Synthesis

The causality behind this two-step process lies in first forming an enamine intermediate via
nucleophilic attack of the aniline on the keto-carbonyl of the [3-ketoester, followed by a high-
temperature, intramolecular electrophilic cyclization onto the aniline ring to form the quinolinone
core.
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Start Materials:
- Aniline
- Ethyl Benzoylacetate

'

Step 1: Condensation
- Mix reactants (1:1 molar ratio)
- Acid catalyst (e.g., trace H2S0a)
- Heat (e.g., 100-120 °C) with water removal
- Monitor by TLC

:

Intermediate:
Ethyl 3-anilino-3-phenylacrylate

l

Step 2: Thermal Cyclization
- Heat intermediate in high-boiling solvent
(e.g., Dowtherm A)
- Temperature: ~250 °C
- Monitor by TLC for disappearance of intermediate

'

Workup & Purification
- Cool reaction mixture
- Precipitate product with hydrocarbon solvent (e.g., hexane)
- Filter crude solid
- Recrystallize from suitable solvent (e.g., ethanol or DMF)

Final Product:
4-Phenyl-1H-quinolin-2-one

Click to download full resolution via product page

Proposed workflow for the synthesis of 4-Phenyl-1H-quinolin-2-one.

Step-by-Step Experimental Protocol

o Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus, add aniline
(1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene. Add a catalytic amount of sulfuric acid
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(e.g., 2-3 drops). Reflux the mixture for 2-4 hours until the theoretical amount of water is
collected. Monitor the reaction by Thin Layer Chromatography (TLC).

¢ |ntermediate Isolation: Cool the reaction mixture and remove the toluene under reduced
pressure. The resulting crude oil, ethyl 3-anilino-3-phenylacrylate, can be used directly in the
next step.

e Cyclization: In a high-temperature reaction vessel, add the crude intermediate to a high-
boiling solvent like Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes.
The high temperature is necessary to overcome the activation energy for the intramolecular
Friedel-Crafts-type acylation.

 Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the
crude product. Filter the solid, wash with hexane, and dry.

o Recrystallization: Purify the crude solid by recrystallization from a suitable solvent such as
ethanol, dimethylformamide (DMF), or acetic acid to yield pure 4-Phenyl-1H-quinolin-2-one.

 Validation: Confirm the product's identity and purity by measuring its melting point and
acquiring spectroscopic data (NMR, IR, MS).

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its
absorption, distribution, metabolism, and excretion (ADME) profile. While extensive
experimental data for 4-Phenyl-1H-quinolin-2-one is not widely published, we can summarize
key computed values.
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Property Value Source
Molecular Weight 221.26 g/mol [3]
Molecular Formula C1sH11:NO [3]
XLogP3-AA (Lipophilicity) 2.5 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor
ydrog p 1 3]
Count
Rotatable Bond Count 1 [3]
Topological Polar Surface Area  29.1 A2 [3]
Not experimentally determined.
Melting Point Isomer 2-phenylquinolin-4(1H)-  N/A
one melts at 242-244 °C.[5]
Not experimentally determined.
N Expected to be low due to its
Aqueous Solubility N/A

aromatic nature and LogP

value.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. Although a

complete experimental dataset for 4-Phenyl-1H-quinolin-2-one is not readily available, we can

predict its spectral features based on its structure and data from closely related analogs.

Predicted *H NMR Spectrum (400 MHz, DMSO-ds)

e 0~11.7 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its

downfield shift is characteristic and due to hydrogen bonding and the deshielding effect of

the carbonyl group.[5]

e 0 7.3-8.1 ppm (m, 9H): This complex multiplet region contains the protons from the phenyl

ring at C4 and the four protons on the benzenoid ring of the quinolinone system. The proton
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at C5 is typically the most downfield of the quinolinone protons due to the anisotropic effect
of the carbonyl group.[5]

e 0 ~6.4 ppm (s, 1H): This singlet is assigned to the vinyl proton at the C3 position. Its relative
upfield position is characteristic of this scaffold.[5]

Predicted **C NMR Spectrum (100 MHz, DMSO-de)

e 0 ~165-175 ppm: The signal for the C2 carbonyl carbon (C=0). This is a key diagnostic
peak. The value for the isomeric 2-phenylquinolin-4(1H)-one is ~177 ppm.[5]

e 0 ~140-150 ppm: Signals for the C4 and C8a quaternary carbons.

e 0 ~115-135 ppm: A cluster of signals corresponding to the remaining aromatic carbons of
both the quinolinone and phenyl rings.

e 0 ~105-110 ppm: The signal for the C3 vinyl carbon.

Predicted Infrared (IR) Spectrum (KBr Pellet)

e ~3200-3400 cm™! (broad): N-H stretching vibration of the amide. Broadening is due to
intermolecular hydrogen bonding.

e ~1650-1670 cm™! (strong): C=0 stretching vibration of the cyclic amide (lactam). This is a
very strong and sharp absorption.

e ~1500-1620 cm~1: C=C stretching vibrations within the aromatic and quinolinone rings.

e ~700-800 cm~*: C-H out-of-plane bending vibrations, which can be indicative of the
substitution pattern on the aromatic rings.

Predicted Mass Spectrum (El)

e m/z 221 (M*): The molecular ion peak, corresponding to the exact mass of the molecule.

o Fragmentation: Expect losses of CO (m/z 193) and potentially fragmentation of the phenyl
ring.
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X-ray Crystallography Insights

No crystal structure has been published for 4-Phenyl-1H-quinolin-2-one. However, based on
related structures like 2-phenylquinazoline, we can infer key structural features.[6][7] The
guinolinone bicyclic system is expected to be largely planar. The phenyl ring at C4 will be
twisted relative to this plane, with a dihedral angle likely in the range of 40-60° to minimize
steric hindrance.[8] In the solid state, molecules would likely form hydrogen-bonded dimers via
the N-H and C=0 groups of the amide functionality.[9]

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning
Calorimetry (DSC) are essential for determining the stability and phase behavior of
pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)

A DSC experiment would reveal the melting point of the compound as a sharp endothermic
peak.[10] It can also identify polymorphic transitions or decomposition events. A typical protocol
involves heating a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen
atmosphere at a controlled rate (e.g., 10 °C/min).[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its
thermal stability.[12] For 4-Phenyl-1H-quinolin-2-one, a TGA thermogram would be expected to
show a flat baseline until the onset of thermal decomposition, likely above 250-300 °C, at which
point a sharp drop in mass would occur. This analysis is crucial for determining the maximum
processing temperature during formulation.

Chemical Reactivity

The chemical reactivity of 4-Phenyl-1H-quinolin-2-one is dictated by the interplay of its
functional groups: the cyclic amide, the electron-rich benzenoid ring, and the phenyl
substituent.

Principal sites of chemical reactivity.
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o N-Alkylation/Acylation: The amide nitrogen can be deprotonated by a strong base and
subsequently alkylated or acylated to introduce substituents at the N1 position. This is a
common strategy in medicinal chemistry to modulate solubility and biological activity.[13]

» Electrophilic Aromatic Substitution: The benzenoid ring (positions C5-C8) can undergo
electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The
amide group is an ortho-, para-director, activating the C6 and C8 positions.

» Reactions at the C3 Position: The C3 position is susceptible to certain electrophilic reactions,
such as Vilsmeier-Haack formylation or halogenation with reagents like N-bromosuccinimide
(NBS).

Biological Significance and Applications

While specific biological data for 4-Phenyl-1H-quinolin-2-one is sparse, the broader class of
guinolinone derivatives exhibits a vast range of pharmacological activities. They are recognized
as privileged structures in drug discovery, with derivatives showing antibacterial, antifungal,
antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1] The presence of the
phenyl group at the C4 position is a common feature in many biologically active quinolines and
may contribute to receptor binding through hydrophobic and mt-stacking interactions. Therefore,
4-Phenyl-1H-quinolin-2-one serves as a valuable scaffold and starting material for the
synthesis of new chemical entities with therapeutic potential.

Conclusion

4-Phenyl-1H-quinolin-2-one is a classic heterocyclic compound whose chemistry is defined by
its stable keto-amide tautomer. Its synthesis is achievable through established organic
chemistry reactions, and its structure presents multiple handles for chemical modification. This
guide has provided a detailed overview of its known and predicted properties, offering a
foundational resource for scientists working with this versatile scaffold. A comprehensive
experimental validation of the predicted spectroscopic, thermal, and physicochemical
properties represents a clear opportunity for future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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